molecular formula C7H14N2O4 B12349299 N',N'-bis(2-hydroxyethyl)propanediamide

N',N'-bis(2-hydroxyethyl)propanediamide

Cat. No.: B12349299
M. Wt: 190.20 g/mol
InChI Key: OSIITXOBFKTOHY-UHFFFAOYSA-N
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Description

N',N'-Bis(2-hydroxyethyl)propanediamide is a malonamide derivative characterized by a central propanediamide backbone substituted with two 2-hydroxyethyl groups on the nitrogen atoms. Synthesized via condensation of diethyl malonate derivatives with ethanolamine, it exhibits moderate solubility in polar solvents like ethanol and ether, with a melting point range of 108–125°C depending on substituents . Its structural flexibility allows for modifications in the alkyl chain (R-group) at the central carbon, influencing physical properties and metal-binding efficacy .

Properties

Molecular Formula

C7H14N2O4

Molecular Weight

190.20 g/mol

IUPAC Name

N',N'-bis(2-hydroxyethyl)propanediamide

InChI

InChI=1S/C7H14N2O4/c8-6(12)5-7(13)9(1-3-10)2-4-11/h10-11H,1-5H2,(H2,8,12)

InChI Key

OSIITXOBFKTOHY-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)C(=O)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-bis(2-hydroxyethyl)propanediamide typically involves the reaction of malonic acid with diethanolamine . The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the formation of an intermediate, which subsequently undergoes cyclization to form the desired product.

Industrial Production Methods

In industrial settings, the production of N’,N’-bis(2-hydroxyethyl)propanediamide is scaled up using similar synthetic routes. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N’,N’-bis(2-hydroxyethyl)propanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N’,N’-bis(2-hydroxyethyl)propanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’,N’-bis(2-hydroxyethyl)propanediamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Yield : Ethyl derivatives exhibit the highest yield (81%), likely due to optimal steric and solubility conditions during synthesis. Longer chains (hexyl, heptyl) show lower yields (~43–61%), while branched isopropyl derivatives have the lowest yield (35%) .
  • Melting Points : Ethyl and isopropyl derivatives have higher melting points (113–122°C) compared to longer-chain analogs (108–125°C), suggesting that branching and shorter chains enhance crystallinity .

Spectroscopic and Functional Group Analysis

Infrared (IR) and nuclear magnetic resonance (NMR) data reveal trends in functional group behavior:

Table 2: Spectral Data Comparison

Compound (R-group) IR ν(CO) (cm⁻¹) $^1$H NMR (δ NH, ppm) $^13$C NMR (δ CO, ppm)
Ethyl 1636 8.01 168.0
Isopropyl 1631 8.01 168.4
Pentyl 1660 7.86 169.8
Heptyl 1675 7.86 169.8

Key Observations :

  • Carbonyl Stretching (IR) : Longer alkyl chains (pentyl, heptyl) show higher ν(CO) values (1660–1675 cm⁻¹) compared to ethyl/isopropyl derivatives (1631–1636 cm⁻¹), indicating reduced electron donation from bulkier R-groups .
  • NMR Shifts : NH protons resonate at ~7.86–8.01 ppm, consistent with hydrogen bonding. The CO carbon shifts (~168–170 ppm) confirm minimal electronic perturbation by R-groups .

Comparison with Non-Malonamide Analogs

  • Oleamide DEA (CAS 93-83-4): A bis-hydroxyethylamide with an unsaturated C18 chain, used in surfactants.

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